1-(Benzyloxy)-3-chloro-5-(methoxy-d3)benzene
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Overview
Description
1-(Benzyloxy)-3-chloro-5-(methoxy-d3)benzene is an organic compound characterized by the presence of a chloro group, a phenylmethoxy group, and a trideuteriomethoxy group attached to a benzene ring. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific studies, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-chloro-5-(methoxy-d3)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that has substituents in the desired positions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Phenylmethoxy Group Addition: The phenylmethoxy group can be introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable base.
Trideuteriomethoxy Group Addition: The trideuteriomethoxy group is introduced using trideuteromethanol (CD3OH) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-chloro-5-(methoxy-d3)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The phenylmethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chloro group or modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dechlorinated benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-chloro-5-(methoxy-d3)benzene has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in studies involving metabolic pathways and enzyme interactions due to its isotopic labeling.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-chloro-5-(methoxy-d3)benzene involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the phenylmethoxy and trideuteriomethoxy groups can engage in various interactions with enzymes and receptors. The deuterium labeling can influence reaction kinetics and stability, providing insights into the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-phenylmethoxy-5-methoxybenzene: Similar structure but without deuterium labeling.
1-Chloro-4-phenylmethoxy-2-(trideuteriomethoxy)benzene: Different substitution pattern on the benzene ring.
1-Chloro-3-(phenylmethoxy)-5-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trideuteriomethoxy group.
Uniqueness
1-(Benzyloxy)-3-chloro-5-(methoxy-d3)benzene is unique due to its isotopic labeling with deuterium, which provides distinct advantages in tracing and studying reaction mechanisms. The presence of deuterium can also affect the compound’s physical and chemical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-chloro-3-phenylmethoxy-5-(trideuteriomethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-16-13-7-12(15)8-14(9-13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDBTQICOPIPIJ-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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